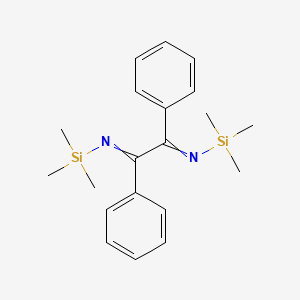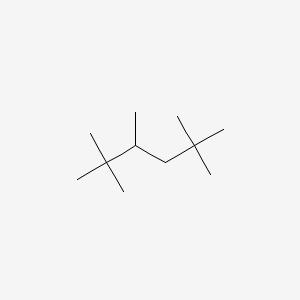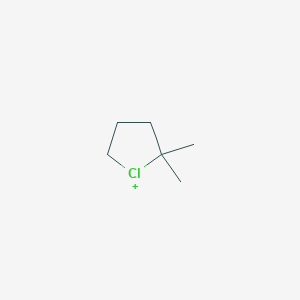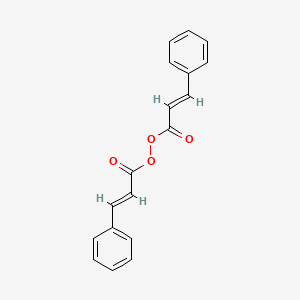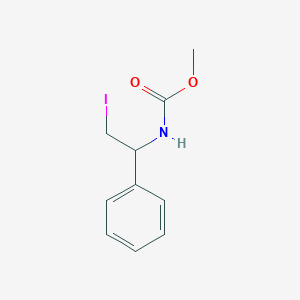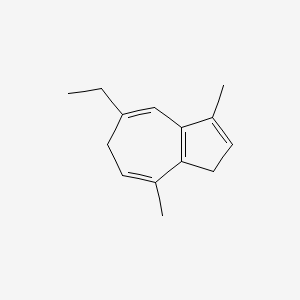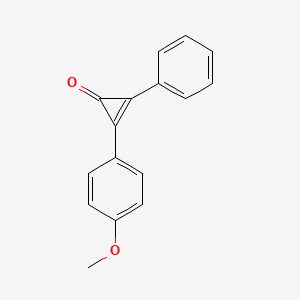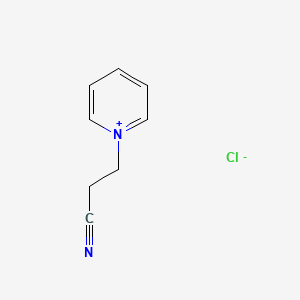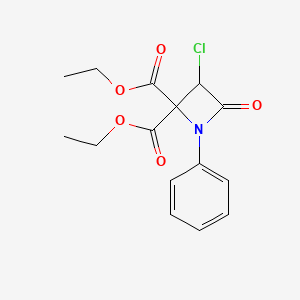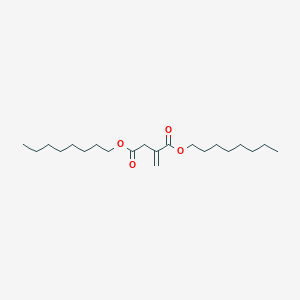
Dioctyl 2-methylidenebutanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dioctyl 2-methylidenebutanedioate is an organic compound that belongs to the class of esters. It is known for its applications in various industrial and scientific fields due to its unique chemical properties. This compound is often used as a plasticizer, which helps in enhancing the flexibility and durability of plastic materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dioctyl 2-methylidenebutanedioate can be synthesized through the esterification of maleic anhydride with octyl alcohol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or an acid ion exchange resin like Dowex . The reaction proceeds in two stages: the formation of a monoester followed by the formation of the diester. The reaction conditions include maintaining an isothermal environment and using a semi-batch reactor to control the reaction rate .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The use of heterogeneous catalysts, such as acid ion exchange resins, is preferred due to their economic and environmental benefits. The process is optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Dioctyl 2-methylidenebutanedioate undergoes various chemical reactions, including:
Esterification: As mentioned, it is formed through the esterification of maleic anhydride with octyl alcohol.
Hydrolysis: This compound can be hydrolyzed back into its constituent alcohol and acid under acidic or basic conditions.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Esterification: Maleic anhydride, octyl alcohol, sulfuric acid or Dowex resin as catalysts.
Hydrolysis: Water, acidic or basic medium.
Major Products Formed
Esterification: this compound.
Hydrolysis: Octyl alcohol and maleic acid.
Scientific Research Applications
Dioctyl 2-methylidenebutanedioate has a wide range of applications in scientific research:
Chemistry: Used as a plasticizer in the production of flexible plastics.
Biology: Investigated for its potential effects on biological systems due to its plasticizing properties.
Industry: Widely used in the production of flexible PVC products, adhesives, and coatings.
Mechanism of Action
The mechanism of action of dioctyl 2-methylidenebutanedioate primarily involves its role as a plasticizer. It works by inserting itself between the polymer chains of materials like PVC, reducing the intermolecular forces and increasing the flexibility of the material . This results in enhanced processability and durability of the final product.
Comparison with Similar Compounds
Similar Compounds
Dioctyl phthalate (DOP): Another widely used plasticizer with similar applications.
Di(2-ethylhexyl) phthalate (DEHP): Known for its use in medical devices and flexible plastics.
Dioctyl adipate (DOA): Used in applications requiring low-temperature flexibility.
Uniqueness
Dioctyl 2-methylidenebutanedioate is unique due to its specific ester structure, which provides distinct plasticizing properties compared to other similar compounds. Its ability to enhance the flexibility and durability of materials makes it a valuable compound in various industrial and scientific applications.
Properties
CAS No. |
22501-68-4 |
|---|---|
Molecular Formula |
C21H38O4 |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
dioctyl 2-methylidenebutanedioate |
InChI |
InChI=1S/C21H38O4/c1-4-6-8-10-12-14-16-24-20(22)18-19(3)21(23)25-17-15-13-11-9-7-5-2/h3-18H2,1-2H3 |
InChI Key |
NQPOXJIXYCVBDO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)CC(=C)C(=O)OCCCCCCCC |
Related CAS |
28451-57-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


